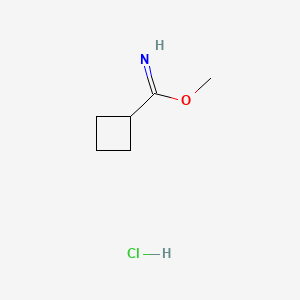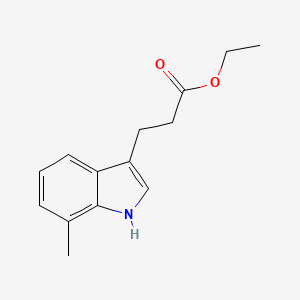
2-Amino-8-methyl-3-phenylquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-8-methyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C16H14N2•HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-methyl-3-phenylquinoline hydrochloride typically involves the reaction of 2-aminoquinoline with methyl and phenyl substituents under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include steps for purification, such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Amino-8-methyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amino or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
科学研究应用
2-Amino-8-methyl-3-phenylquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-8-methyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Aminoquinoline: A simpler analog without the methyl and phenyl substituents.
8-Methylquinoline: Lacks the amino and phenyl groups.
3-Phenylquinoline: Lacks the amino and methyl groups.
Uniqueness
2-Amino-8-methyl-3-phenylquinoline hydrochloride is unique due to the presence of both amino, methyl, and phenyl groups, which confer distinct chemical properties and potential biological activities. This combination of substituents makes it a versatile compound for various research applications.
属性
CAS 编号 |
1171690-15-5 |
|---|---|
分子式 |
C16H15ClN2 |
分子量 |
270.75 g/mol |
IUPAC 名称 |
8-methyl-3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C16H14N2.ClH/c1-11-6-5-9-13-10-14(16(17)18-15(11)13)12-7-3-2-4-8-12;/h2-10H,1H3,(H2,17,18);1H |
InChI 键 |
RSBVVXPCCWBUGC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 6-[1-(2-Tetrahydropyranyl)-5-pyrazolyl]pyridine-2-carboxylate](/img/structure/B13706527.png)
![Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13706531.png)
![2-Aminooxazolo[4,5-c]quinoline](/img/structure/B13706533.png)
![Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate](/img/structure/B13706537.png)



![N-[[6-(7-Chloro-2-thieno[3,2-b]pyridyl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706571.png)

![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)



